kuwanon V
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Overview
Description
Kuwanon V is a naturally occurring flavonoid compound isolated from the root bark of the mulberry tree (Morus bombycis). It belongs to the class of Diels-Alder type adducts, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurogenesis and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kuwanon V can be synthesized through a biomimetic Diels-Alder reaction. This involves the cycloaddition of a chalcone dienophile and a dehydroprenyl diene. The reaction can be promoted thermally or initiated by single-electron transfer . The synthetic route typically involves the following steps:
- Preparation of the chalcone dienophile.
- Preparation of the dehydroprenyl diene.
- Cycloaddition reaction under thermal or single-electron transfer conditions.
- Purification of the resulting this compound.
Industrial Production Methods
Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Kuwanon V undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Kuwanon V serves as a model compound for studying Diels-Alder reactions and flavonoid chemistry.
Biology: It has been shown to promote neurogenesis and inhibit the proliferation of neural stem cells.
Medicine: This compound exhibits anti-cancer properties, making it a potential candidate for cancer therapy.
Mechanism of Action
Kuwanon V exerts its effects through several molecular pathways:
Comparison with Similar Compounds
Kuwanon V is part of a family of flavonoid Diels-Alder adducts, which include compounds such as:
- Kuwanon G
- Kuwanon H
- Kuwanon X
- Kuwanon P
These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific effects on neural stem cells and its potential as a neurogenic and anti-cancer agent .
Properties
Molecular Formula |
C40H38O8 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C40H38O8/c1-22(2)4-14-29-35(45)20-26(21-36(29)46)39(47)37-31(25-8-12-28(42)13-9-25)18-23(3)19-32(37)38-34(44)17-15-30(40(38)48)33(43)16-7-24-5-10-27(41)11-6-24/h4-13,15-17,19-21,31-32,37,41-42,44-46,48H,14,18H2,1-3H3/b16-7+/t31-,32+,37-/m1/s1 |
InChI Key |
MYKDNKGHXHALEF-SJIVMEQQSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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